1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a quinolinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group at position 3 of the quinolinone core. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinolinones and oxadiazoles, which are associated with antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-14(3)7-10-18(16)24)21-22-20(23-26-21)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNPYONLASJEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Assembly: The final step involves the coupling of the quinoline and oxadiazole moieties under suitable conditions, such as using a dehydrating agent or a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the oxadiazole ring to corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: Its unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituents at positions 1, 3, and 6 of the quinolinone core, as well as modifications to the oxadiazole-linked aryl group:
Key Observations :
- Position 1 : Ethyl (target) vs. benzyl () or propyl () groups alter steric bulk and lipophilicity. Ethyl provides moderate hydrophobicity (logP ~4.0), while benzyl derivatives (e.g., ) may exhibit higher logP values .
- Oxadiazole Substituents : The 4-methylphenyl group (target) balances lipophilicity and metabolic stability. In contrast, 4-ethoxy-3-methoxyphenyl () introduces polar oxygen atoms, increasing hydrogen-bond acceptor count (7 vs. 5 in the target) and polar surface area (70.6 Ų vs. ~50 Ų estimated for the target) .
- Position 6 : Methyl (target) vs. ethoxy () affects electronic properties and solubility. Ethoxy may enhance aqueous solubility but reduce membrane permeability.
Physicochemical Properties
Key Trends :
- Lipophilicity : The benzyl-substituted analog () has the highest logP due to aromatic bulk, while the ethoxy/methoxy-substituted compound () shows moderate logP despite higher polarity.
- Solubility : The target compound’s methyl and ethyl groups favor moderate solubility in organic solvents, whereas polar substituents (e.g., sulfonyl in ) may improve aqueous solubility at the expense of permeability .
Biological Activity
The compound 1-ethyl-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations based on recent research findings.
- Molecular Formula : C22H19N3O4
- Molecular Weight : 389.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The reaction pathways often include the formation of the oxadiazole ring and subsequent cyclization to form the quinoline structure. Several methodologies have been explored to optimize yields and purity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antioxidant activity. For instance, compounds similar to the target compound showed moderate antioxidant effects when evaluated against standard antioxidants like butylated hydroxyanisole (BHA) .
Cytotoxicity and Anticancer Properties
The cytotoxicity of the compound has been evaluated against various cancer cell lines. Notably, in vitro tests against A549 lung cancer cells revealed promising results:
- IC50 Values : The IC50 values for related oxadiazole derivatives ranged from 11.20 µg/mL to 59.61 µg/mL after 72 hours of treatment . These findings suggest that modifications in the molecular structure can enhance anticancer activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The docking simulations indicated that the compound could interact effectively with specific proteins involved in cancer progression, suggesting a mechanism for its anticancer properties .
Case Studies
Several case studies highlight the biological potential of related compounds:
- Oxadiazole Derivatives : A study synthesized a series of oxadiazole derivatives and assessed their biological activities. The best-performing compound exhibited significant cytotoxicity against cancer cell lines and was further explored for its mechanism of action .
- Molecular Interactions : Another study examined the interactions between synthesized oxadiazole compounds and target proteins using molecular docking techniques. Results indicated that these compounds could serve as leads for developing new anticancer agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
